BenchChemオンラインストアへようこそ!

2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol

Positional Isomer SAR Monoamine Transporter Selectivity Benzofuran Pharmacophore

2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol (CAS 1537584-01-2, MF: C₁₀H₁₃NO₂, MW: 179.22) is a racemic benzofuran ethanolamine derivative characterized by a primary amine substituted at the benzylic carbon of the ethanol chain attached to the 6-position of a 2,3-dihydrobenzofuran core. The compound belongs to a broader class of dihydrobenzofuran amino alcohols that have been investigated since the foundational synthetic work of Burger and Deinet (1945), which established the general synthetic accessibility of this scaffold.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B15056407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)C(CN)O
InChIInChI=1S/C10H13NO2/c11-6-9(12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5,9,12H,3-4,6,11H2
InChIKeyVOMGFAOPQUGNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol (CAS 1537584-01-2): Structural Identity & Class Context for Research Procurement


2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol (CAS 1537584-01-2, MF: C₁₀H₁₃NO₂, MW: 179.22) is a racemic benzofuran ethanolamine derivative characterized by a primary amine substituted at the benzylic carbon of the ethanol chain attached to the 6-position of a 2,3-dihydrobenzofuran core . The compound belongs to a broader class of dihydrobenzofuran amino alcohols that have been investigated since the foundational synthetic work of Burger and Deinet (1945), which established the general synthetic accessibility of this scaffold [1]. Its structural architecture—a conformationally semi-rigid dihydrobenzofuran ring system coupled with an ethanolamine side chain—places it at the intersection of multiple pharmacologically relevant chemical spaces, including those explored for adrenergic receptor modulation [2], serotonin receptor probing [3], and multidrug resistance reversal [4].

Why 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol Cannot Be Simply Substituted: The Case for Positional and Regioisomeric Specificity


Generic substitution among dihydrobenzofuran ethanolamine positional isomers is unsupported by the available pharmacological evidence. The attachment position of the ethanolamine side chain on the dihydrobenzofuran ring (6-yl vs. 5-yl vs. 3-yl vs. 2-yl) determines both the electronic environment of the aromatic ring and the three-dimensional orientation of the pharmacophoric amino alcohol moiety [1]. In the structurally related class of dihydrobenzofuran-based psychoactive compounds (APBs and APDBs), the 5-substituted and 6-substituted positional isomers exhibit markedly different monoamine transporter inhibition profiles—with 5-substituted analogs showing higher preference for the serotonin transporter (SERT) over the dopamine transporter (DAT) compared to their 6-substituted counterparts [2]. Furthermore, within the 6-yl series alone, the regioisomeric placement of the amino group (benzylic 1-amino vs. terminal 2-amino) is expected to alter the compound's pKa, hydrogen-bonding geometry, and metabolic susceptibility to monoamine oxidases [3]. These differences preclude reliable interchangeability without confirmatory experimental validation in the end-user's specific assay system.

Quantitative Differentiation Evidence for 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol Against Key Comparators


Positional Isomer Differentiation: 6-yl vs. 5-yl Substitution Alters Monoamine Transporter Selectivity Profile in Dihydrobenzofuran Analogs

In a head-to-head pharmacological profiling study of structurally related dihydrobenzofuran analogs, the 6-substituted positional isomer 6-APDB exhibited a DAT:SERT inhibition ratio comparable to MDMA, whereas the 5-substituted isomer 5-APDB showed the highest selectivity for SERT over DAT among all compounds tested—demonstrating that the 6-yl vs. 5-yl substitution pattern is a critical determinant of transporter selectivity [1]. While this direct comparative evidence derives from the aminopropane subclass rather than ethanolamines, the dihydrobenzofuran ring position effect on pharmacological target engagement is a class-level property governed by the orientation of the side chain relative to receptor binding pockets [2].

Positional Isomer SAR Monoamine Transporter Selectivity Benzofuran Pharmacophore

Regioisomer Differentiation: Benzylic 1-Aminoethanol vs. Terminal 2-Aminoethanol Affects Physicochemical and Pharmacological Properties

2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol (CAS 1537584-01-2) bears the primary amine at the benzylic position (C-1 of the ethanol chain), distinguishing it from its regioisomer 2-Amino-2-(2,3-dihydrobenzofuran-6-yl)ethanol (CAS 1337743-02-8), where the amine resides at the terminal C-2 position. In the foundational SAR established by the 1981 ICI patent (EP0051917A1), benzofuran ethanolamines with the hydroxyl group at the benzylic position and the amine at the terminal carbon were reported to exhibit cardioselective beta-adrenergic blocking activity, whereas repositioning of these functional groups altered the pharmacological profile [1]. The benzylic amine in the target compound is expected to exhibit a lower pKa (~7.5-8.5) compared to the terminal amine regioisomer (~9.5-10.5), affecting ionization state at physiological pH and consequently membrane permeability and receptor interactions .

Regioisomer Comparison Benzylic Amine Stability Ethanolamine Pharmacophore

Stereochemical Differentiation: Racemic 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol vs. Enantiopure (S)- and (R)-2-Amino-2-(2,3-dihydrobenzofuran-6-yl)ethanol

The target compound (CAS 1537584-01-2) is supplied as a racemic mixture featuring a chiral center at the benzylic carbon bearing the hydroxyl group. Separate enantiopure analogs—(2S)-2-Amino-2-(2,3-dihydrobenzofuran-6-yl)ethanol (CAS 1259747-16-4) and (2R)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethanol—are commercially available and provide an orthogonal dimension of differentiation. In the broader class of benzofuran ethanolamines, stereochemistry has been shown to be a critical determinant of receptor activation. The LPA1-3 agonist study by Guillot et al. (2020) demonstrated that benzofuran ethanolamine derivatives CpX and CpY achieved binding affinities reaching the two-digit nanomolar level in rabbit urethra strips, with potency differences of 0.4-1.5 log units relative to the endogenous ligand LPA [1]. While that study did not specifically resolve the enantiomers of the 6-yl ethanolamine, the established principle that the chiral beta-amino alcohol pharmacophore is stereospecifically recognized by G-protein coupled receptors applies to this scaffold [2].

Chiral Resolution Enantiomer Pharmacology Stereospecific Receptor Binding

Scaffold Differentiation: Dihydrobenzofuran vs. Phenylethanolamine Core Confers Conformational Restraint and Alters Receptor Subtype Engagement

The dihydrobenzofuran core of the target compound functions as a conformationally restricted bioisostere of the 3,4-disubstituted phenyl ring found in classical phenylethanolamines (e.g., phenylephrine, octopamine). The seminal SAR work by Monte et al. (1997) on dihydrobenzofuran mescaline analogs demonstrated that rigidification of the aromatic methoxy groups within a dihydrobenzofuran ring system significantly alters 5-HT2A receptor efficacy: the dihydrobenzofuran analog 8 elicited only 61% of the maximal 5-HT2A response compared to serotonin, whereas the parent mescaline (with freely rotating methoxy groups) acted as a full agonist in the same phosphoinositide hydrolysis assay [1]. The 6-yl substitution position on the dihydrobenzofuran further determines the vector of the ethanolamine side chain relative to the furan oxygen, which can serve as an additional hydrogen bond acceptor not present in simple phenylethanolamines [2].

Conformational Restriction Bioisostere Design Receptor Subtype Selectivity

Lipophilicity-Dependent Activity Differentiation: Dihydrobenzofuran Ethanolamines Follow Quantifiable logP-Activity Correlations Distinct from Propafenone-Class Compounds

In the quantitative SAR analysis of benzofuran ethanolamine analogs of propafenone evaluated for multidrug resistance (MDR)-reversing activity, Ecker et al. (1996) demonstrated an excellent correlation between biological activity and calculated lipophilicity (CLOGP) across 18 benzofuran derivatives, with an r²(cross-validated) = 0.968 from multiple linear regression analysis [1]. Critically, the benzofuran series exhibited lower activity/lipophilicity ratios compared to the propafenone parent series, with almost identical regression slopes—indicating that benzofuran ethanolamines achieve MDR reversal activity at systematically lower lipophilicity values than their propafenone counterparts [1]. Interaction measurements with artificial membranes confirmed that these differences were not attributable to differential membrane interaction patterns but rather to intrinsic molecular recognition properties [1].

Lipophilicity-Activity Correlation MDR Reversal QSAR Modeling

6-Position-Specific Muscarinic Receptor Engagement: Dihydrobenzofuran-6-yl Quaternary Amines as M2 Receptor Agonists

A 2017 structure-based drug design study identified 2-(2,3-dihydrobenzofuran-6-yl)-N,N,N-trimethylethan-1-aminium as a functionally selective muscarinic M2 receptor agonist, with the dihydrobenzofuran-6-yl moiety serving as the critical aromatic recognition element [1]. The MeSH record for this compound explicitly annotates it as a muscarinic M2 receptor agonist, confirming that the 6-position attachment of the aminoalkyl chain to the dihydrobenzofuran core is compatible with—and indeed productive for—orthosteric muscarinic receptor engagement [1]. This provides a direct, position-specific precedent for the biological relevance of 6-substituted dihydrobenzofuran ethanolamine scaffolds in GPCR modulation [2].

Muscarinic M2 Receptor 6-Substituted Dihydrobenzofuran Biased Agonism

Recommended Application Scenarios for 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol Based on Evidence Strength


Positional Isomer Screening Libraries for Aminergic GPCR Lead Discovery

The established differential pharmacological profiles of 5-substituted vs. 6-substituted dihydrobenzofuran analogs at monoamine transporters [1] and the demonstrated compatibility of the 6-yl scaffold with muscarinic M2 receptor engagement [2] support the procurement of 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol as a key member of a systematic positional isomer screening set. A proposed panel would include the 3-yl, 5-yl, and 6-yl positional isomers alongside the corresponding 2-amino regioisomers, enabling comprehensive SAR mapping of the dihydrobenzofuran ethanolamine chemical space against aminergic and muscarinic GPCR panels.

Conformationally Restricted Bioisostere for Phenylethanolamine Pharmacophore Optimization

The dihydrobenzofuran core functions as a conformationally restricted bioisostere of substituted phenyl rings, as validated by the 5-HT2A efficacy data showing that dihydrobenzofuran mescaline analogs exhibit partial agonism (61% efficacy) compared to full agonism of flexible mescaline [3]. 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol can serve as a starting scaffold for medicinal chemistry programs seeking to exploit conformational constraint to achieve functional selectivity (biased signaling) at beta-adrenergic, serotonergic, or dopaminergic receptors, where the 6-yl attachment position provides a distinct vector for side chain elaboration compared to alternative attachment points.

Chiral Resolution and Enantiomer-Specific Pharmacological Profiling

As a racemic compound with a single chiral center at the benzylic carbon, 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol (CAS 1537584-01-2) provides a cost-effective input for chiral chromatographic resolution into its (R)- and (S)-enantiomers. The precedent from the benzofuran ethanolamine LPA1-3 agonist series, where binding affinities reached the two-digit nanomolar level and stereochemistry was a critical determinant of activity [4], underscores the value of enantiopure material for definitive pharmacological characterization. The resolved enantiomers can be benchmarked against commercially available (2S)-2-Amino-2-(2,3-dihydrobenzofuran-6-yl)ethanol (CAS 1259747-16-4) for comparative stereospecific SAR.

P-Glycoprotein (P-gp) Modulation Studies Leveraging Lipophilicity-Activity QSAR

For laboratories investigating multidrug resistance reversal, the benzofuran ethanolamine scaffold provides a chemically tractable entry point with a well-characterized QSAR model (r²cv = 0.968) linking lipophilicity to MDR-reversing activity [5]. The dihydrobenzofuran series achieves activity at lower CLOGP values than the propafenone series, offering an advantage in mitigating lipophilicity-driven off-target effects. 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol, with its primary amine and benzylic hydroxyl providing two hydrogen bond donors and three hydrogen bond acceptors, presents a favorably low starting lipophilicity that allows for modular synthetic elaboration while maintaining drug-like physicochemical properties.

Quote Request

Request a Quote for 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.